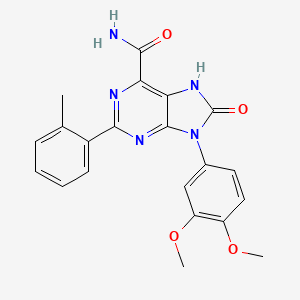

9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-based carboxamide derivative features a 3,4-dimethoxyphenyl group at position 9 and a 2-methylphenyl substituent at position 2. The dimethoxy groups enhance solubility and electronic modulation, while the methyl group at the ortho position of the phenyl ring introduces steric effects.

Properties

IUPAC Name |

9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-11-6-4-5-7-13(11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)12-8-9-14(29-2)15(10-12)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBIQTQMMIVZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions The starting materials often include 3,4-dimethoxyphenyl and 2-methylphenyl derivatives, which undergo a series of reactions such as nitration, reduction, and cyclization to form the purine core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-Dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its purine core suggests possible applications in nucleotide analog studies.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The purine core may allow it to bind to nucleotide-binding sites, affecting the activity of enzymes or receptors. The dimethoxyphenyl and methylphenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis:

Substituent Effects on Solubility and Reactivity: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing solubility in polar solvents compared to the 3,4-dimethylphenyl analog . However, the dimethyl variant’s hydrophobicity may favor membrane permeability in biological systems.

Functional Group Impact on Bioactivity: The 4-hydroxyphenylamino group in CAS 1022155-73-2 offers hydrogen-bonding capability, which could improve target engagement in enzyme-binding pockets but may reduce metabolic stability due to oxidative susceptibility. Methylthio derivatives (e.g., 8-(methylthio)-9-phenyl purines from ) exhibit sulfur-mediated reactivity, enabling nucleophilic substitution pathways distinct from the target compound’s oxo group .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for 8-mercaptopurine carboxamides (), where thiourea intermediates are alkylated or oxidized . In contrast, CAS 898447-01-3 and 64440-99-9 may utilize direct coupling of pre-functionalized aryl groups to the purine core.

Biological Activity

The compound 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. The unique structural characteristics of this compound suggest a range of interactions with biological systems, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound belongs to the purine family, which is known for its role in various biological processes, including nucleic acid synthesis. The presence of the 3,4-dimethoxyphenyl and 2-methylphenyl substituents enhances its chemical reactivity and biological potential.

Molecular Formula

- Molecular Weight : 475.6 g/mol

- Chemical Structure :

Biological Activity Overview

Research indicates that purine derivatives, including this compound, exhibit a variety of biological activities:

- Antiviral Activity : Compounds with purine structures have been shown to inhibit viral replication by interfering with nucleic acid synthesis pathways.

- Anticancer Properties : Certain derivatives have demonstrated antiproliferative effects against various cancer cell lines.

- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The specific mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis; thus, inhibitors can lead to reduced cell proliferation.

- Interference with Nucleic Acid Synthesis : By mimicking natural substrates or products in nucleic acid metabolism, the compound can disrupt normal cellular functions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar purine derivatives is useful.

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 9-(2-hydroxyphenyl)-2-(4-chlorophenyl)-8-oxo-purine | Hydroxy group substitution | Antiviral | Lacks methoxy groups |

| 9-(3-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-purine | Methoxy instead of dimethoxy | Anticancer | Less potent due to fewer substitutions |

| 9-(4-fluorophenyl)-2-(3-nitrophenyl)-8-oxo-purine | Fluoro and nitro substitutions | Antimicrobial | Different halogenation pattern |

This table illustrates how variations in substituent groups can significantly impact the biological activities and potential applications of purine derivatives.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to This compound :

- Antiviral Studies : Research has shown that certain purines exhibit significant antiviral activity against viruses such as HIV and Hepatitis C by inhibiting viral replication mechanisms.

- Anticancer Evaluations : In vitro studies demonstrated that specific analogs displayed potent antiproliferative effects on cancer cell lines, suggesting therapeutic potential in oncology.

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with DHFR revealed competitive inhibition patterns, indicating its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodology :

- Multi-step synthesis : Begin with purine core functionalization via nucleophilic substitution or coupling reactions. For example, use Suzuki-Miyaura cross-coupling to introduce aromatic substituents (e.g., 3,4-dimethoxyphenyl and 2-methylphenyl groups) .

- Catalyst optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency. Adjust solvent systems (e.g., DMF or THF) and temperatures (80–120°C) to enhance selectivity .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC (C18 reverse-phase) for isolation .

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of aryl boronic acids) .

Q. How can the molecular structure of this compound be validated, and what analytical techniques are critical for confirming substituent positions?

Methodology :

- X-ray crystallography : Resolve crystal structures to determine bond lengths, angles, and stereochemistry. For example, analyze the dihedral angles between aromatic rings to assess steric effects .

- Spectroscopic techniques :

- Mass spectrometry : Confirm molecular weight via LCMS or HRMS (e.g., m/z 393.37 for C₂₀H₁₆FN₅O₃ analogs) .

Q. What in vitro assays are recommended for preliminary screening of biological activity, and how should IC₅₀ values be interpreted?

Methodology :

- Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric assays (e.g., prostaglandin G₂ conversion). Calculate IC₅₀ via dose-response curves (typical range: 1–50 µM for purine derivatives) .

- Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize data against positive controls (e.g., doxorubicin) and report GI₅₀ values .

- Data interpretation : Consider solubility limitations (e.g., DMSO stock solutions ≤1% v/v) and cytotoxicity thresholds (IC₅₀ < 10 µM suggests high potency) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity, and what computational tools can predict structure-activity relationships (SAR)?

Methodology :

- SAR analysis : Compare analogs with varying substituents (e.g., 4-ethylphenyl vs. 2-methylphenyl). Use molecular docking (AutoDock Vina) to simulate binding to COX-2 or kinase targets. Assess hydrophobic interactions of methyl/methoxy groups with active-site residues .

- Free-energy calculations : Apply MM/GBSA to quantify binding affinities. For example, 3,4-dimethoxyphenyl may enhance π-π stacking vs. ethoxy groups .

- In vitro validation : Synthesize derivatives and correlate docking scores with experimental IC₅₀ values to refine predictive models .

Q. How can contradictory data on enzyme inhibition (e.g., COX-1 vs. COX-2 selectivity) be resolved, and what experimental controls are essential?

Methodology :

- Selectivity profiling : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in competitive assays. Calculate selectivity ratios (COX-2 IC₅₀ / COX-1 IC₅₀) .

- Off-target screening : Test against related enzymes (e.g., lipoxygenase, phosphodiesterase) to rule out nonspecific effects .

- Data normalization : Include vehicle controls (DMSO) and reference compounds in each assay plate to minimize batch variability .

Q. What strategies are effective for improving solubility and bioavailability without compromising bioactivity?

Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) at the carboxamide moiety to enhance aqueous solubility .

- Formulation optimization : Use nanoemulsions or cyclodextrin complexes. Characterize solubility via shake-flask method (pH 1–7.4 buffers) .

- In silico modeling : Predict logP and pKa values (ADMET Predictor) to balance lipophilicity and solubility .

Key Considerations for Researchers

- Contradictory evidence : Substituent positioning (e.g., para vs. ortho methyl groups) significantly alters bioactivity. Always cross-validate SAR with orthogonal assays .

- Advanced techniques : Combine cryo-EM for target visualization with molecular dynamics simulations to study binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.